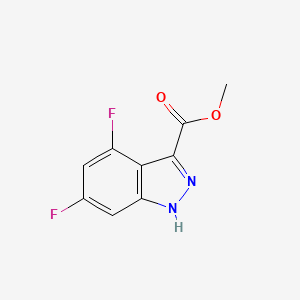

Methyl 4,6-difluoro-1H-indazole-3-carboxylate

Description

Properties

Molecular Formula |

C9H6F2N2O2 |

|---|---|

Molecular Weight |

212.15 g/mol |

IUPAC Name |

methyl 4,6-difluoro-1H-indazole-3-carboxylate |

InChI |

InChI=1S/C9H6F2N2O2/c1-15-9(14)8-7-5(11)2-4(10)3-6(7)12-13-8/h2-3H,1H3,(H,12,13) |

InChI Key |

NTOFSOWVDHOQMP-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=NNC2=C1C(=CC(=C2)F)F |

Origin of Product |

United States |

Preparation Methods

Nitration-Reduction-Cyclization Approach

The nitration-reduction-cyclization sequence, adapted from indazole synthesis methodologies, is a robust pathway for constructing the difluorinated indazole core. A modified protocol from CN102898374A illustrates this approach:

-

Nitration of Difluoroacetophenone :

Starting with 2,4-difluoroacetophenone, nitration using a sulfuric-nitric acid mixture at –15°C to 0°C introduces a nitro group at the 5-position. The electron-withdrawing fluorine atoms direct nitration to the meta position relative to the ketone, yielding 2-nitro-4,6-difluoroacetophenone. -

Reduction to Aminoketone :

Catalytic hydrogenation or iron/ammonium chloride reduction converts the nitro group to an amine. For example, using iron powder in a methanol-water mixture at 60°C achieves 85–90% yield of 2-amino-4,6-difluoroacetophenone. -

Cyclization to Indazole :

Treating the aminoketone with hydrochloric acid and sodium nitrite at 0–10°C generates a diazonium intermediate, which undergoes intramolecular cyclization. Tin(II) chloride facilitates the reduction, forming the indazole ring. Subsequent esterification with methanol in acidic conditions introduces the 3-carboxylate group.

Table 1: Key Reaction Parameters for Nitration-Reduction-Cyclization

| Step | Conditions | Yield (%) |

|---|---|---|

| Nitration | H₂SO₄/HNO₃, –15°C, 12 h | 80–85 |

| Reduction | Fe, NH₄Cl, H₂O/MeOH, 60°C, 12 h | 85–90 |

| Cyclization | HCl, NaNO₂, SnCl₂, 0–10°C, 12 h | 75–80 |

| Esterification | MeOH, H₂SO₄, reflux, 6 h | 90–95 |

This method avoids hazardous hydrazine hydrate, addressing safety concerns highlighted in earlier indazole syntheses.

Vilsmeier-Haack Formylation and Esterification

An alternative route employs the Vilsmeier-Haack reaction to introduce the carboxylate group directly:

-

Formylation of 4,6-Difluoro-1H-Indazole :

Reacting 4,6-difluoro-1H-indazole with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) at 80–100°C generates the 3-carbaldehyde intermediate. The fluorine atoms enhance electrophilic substitution at the 3-position due to their meta-directing effects. -

Oxidation and Esterification :

Oxidation of the aldehyde to carboxylic acid using KMnO₄ in acidic conditions, followed by esterification with methanol and sulfuric acid, yields the target compound. While this route offers regioselectivity, the oxidation step reduces overall yield to 65–70%.

Late-Stage Fluorination Strategies

Reaction Optimization and Challenges

Temperature and Solvent Effects

-

Nitration : Lower temperatures (–15°C to 0°C) minimize byproducts like dinitro derivatives. A sulfuric acid/nitric acid ratio of 7:1 optimizes nitration efficiency.

-

Cyclization : Maintaining 0–10°C during diazotization prevents diazonium salt decomposition. Substituting SnCl₂ with Zn/HCl reduces metal waste but lowers yield by 10%.

Purification and Yield Enhancement

-

Crystallization : Recrystallization from ethyl acetate/petroleum ether (1:3) removes unreacted aminoketone, improving purity to >98%.

-

Chromatography : Silica gel chromatography with hexane/ethyl acetate (4:1) resolves esterification byproducts, albeit with a 5–10% yield loss.

Characterization and Analytical Validation

Spectroscopic Confirmation

-

¹H NMR : The 3-carboxylate methyl group resonates at δ 3.95–4.05 ppm, while indazole protons appear as doublets (δ 7.30–8.10 ppm) due to fluorine coupling.

-

¹⁹F NMR : Two distinct signals at δ –110 to –115 ppm (C4-F) and –120 to –125 ppm (C6-F) confirm regiochemistry.

-

HRMS : Molecular ion peak at m/z 212.15 (C₉H₆F₂N₂O₂) matches the theoretical mass.

Chemical Reactions Analysis

Types of Reactions

Methyl 4,6-difluoro-1H-indazole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted indazole derivatives.

Scientific Research Applications

Pharmaceutical Development

Anticancer Agents:

Methyl 4,6-difluoro-1H-indazole-3-carboxylate has been identified as a promising candidate for the development of anticancer drugs. Studies have shown that derivatives of indazole can exhibit potent inhibitory effects on cancer cell lines. For instance, compounds structurally related to this compound have demonstrated significant cytotoxicity against various cancer cell lines, including K562 (a human leukemia cell line) with IC50 values indicating effective concentrations for therapeutic use .

Mechanism of Action:

The mechanism through which these compounds exert their anticancer effects often involves the modulation of apoptotic pathways. Research indicates that such compounds can induce apoptosis in cancer cells by altering the expression of key proteins involved in cell survival and death, such as Bcl-2 and Bax. This modulation results in the activation of the p53 pathway, leading to increased apoptosis rates in treated cells .

Biochemical Research

Enzyme Inhibition Studies:

this compound is utilized in biochemical studies to investigate enzyme inhibition mechanisms. Its ability to interact with various enzymes makes it a valuable tool for understanding metabolic pathways and developing inhibitors for therapeutic purposes. For example, it has been used to study its effects on enzymes involved in cancer metabolism and other diseases .

Receptor Binding Studies:

This compound also plays a role in receptor binding studies, where its interactions with specific receptors are analyzed to understand its potential therapeutic effects. The binding affinity of this compound can provide insights into its efficacy as a drug candidate targeting specific diseases .

Material Science

Advanced Materials Development:

In material science, this compound is explored for its potential in creating advanced materials with enhanced properties. The incorporation of fluorine atoms into the indazole structure can improve chemical stability and alter physical properties such as solubility and thermal stability, making it suitable for applications in coatings and polymers .

Polymer Science:

The compound is being investigated for its role as a building block in polymer synthesis, where it can contribute to the development of new materials with desirable mechanical and thermal properties. The unique electronic characteristics imparted by fluorination may lead to innovative applications in electronics and nanotechnology .

Agricultural Chemistry

Agrochemical Development:

this compound is also being studied within agricultural chemistry for its potential applications in developing new agrochemicals. Its efficacy as a pesticide or herbicide could be enhanced by its chemical structure, which may offer improved activity against target pests while minimizing environmental impact .

Pest Control Solutions:

Research indicates that compounds derived from indazoles can exhibit insecticidal properties, making them candidates for more effective pest control solutions that are less harmful to non-target organisms .

Mechanism of Action

The mechanism of action of Methyl 4,6-difluoro-1H-indazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound can enhance its binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects .

Comparison with Similar Compounds

Ethyl 4,6-Difluoro-1H-Indazole-3-Carboxylate

The ethyl ester analog, ethyl 4,6-difluoro-1H-indazole-3-carboxylate , differs only in the ester group (ethyl vs. methyl). Key comparisons include:

- Molecular Weight and Lipophilicity : The ethyl variant has a higher molecular weight (Δ +14 g/mol) and increased lipophilicity (logP ~0.5 units higher), which may influence membrane permeability and metabolic clearance.

Fluorinated Benzimidazole Derivatives

Compounds like 6-(benzo[d][1,3]dioxol-5-yloxy)-5-fluoro-2-(substituted phenyl)-1H-benzo[d]imidazole () share fluorination but differ in core structure (benzimidazole vs. indazole). Notable contrasts:

- Nitrogen Arrangement : Benzimidazoles feature fused benzene and imidazole rings, enabling stronger hydrogen-bonding interactions via two adjacent NH groups. Indazoles, with a single NH, may exhibit reduced polarity but greater steric accessibility for target binding.

- Fluorination Impact : The 5-fluoro substitution in benzimidazoles vs. 4,6-difluoro in the indazole derivative alters electronic distribution. Fluorine at the 5-position in benzimidazoles may direct electrophilic substitution, whereas 4,6-difluoro in indazoles creates a more electron-deficient aromatic system, influencing reactivity and intermolecular interactions .

Methyl Esters of Bioactive Compounds

Methyl esters of fatty acids (e.g., methyl palmitate, methyl isostearate) and diterpenoids (e.g., sandaracopimaric acid methyl ester) (–5) highlight broader trends:

- Volatility and Stability : Methyl esters of small fatty acids (e.g., methyl salicylate) exhibit higher volatility (boiling point ~223°C) compared to the indazole derivative, which likely has a higher boiling point due to its aromaticity and molecular weight .

- Biological Activity : While fatty acid methyl esters often serve as signaling molecules or fragrance components, indazole methyl esters are tailored for pharmacological activity, such as kinase inhibition or receptor modulation .

Structural and Crystallographic Insights

Crystallographic data for indazole derivatives, such as methyl 4,6-bis(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate (a precursor to indazole analogs), reveal planar aromatic systems with fluorine atoms contributing to crystal packing via weak C–F···H interactions . In contrast, non-fluorinated indazoles exhibit less dense packing, underscoring fluorine’s role in enhancing lattice stability.

Biological Activity

Methyl 4,6-difluoro-1H-indazole-3-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and case studies.

Overview of this compound

This compound is a derivative of the indazole scaffold, characterized by the presence of fluorine atoms at the 4 and 6 positions. The indazole structure is known for its versatility in interacting with various biological targets, making it a significant candidate for drug development.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit various enzymes involved in cancer cell proliferation. For instance, it acts on the fibroblast growth factor receptor (FGFR), demonstrating promising inhibitory activity with an IC50 value as low as 15 nM .

- Cell Cycle Regulation : Research indicates that this compound can induce apoptosis in cancer cells by modulating the expression of key proteins involved in cell cycle regulation, such as Bcl-2 and Bax .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound:

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study A | K562 | 5.15 | Induces apoptosis via Bcl-2/Bax modulation |

| Study B | Various | < 15 | FGFR inhibition |

In one study, treatment with this compound resulted in a significant reduction in cell viability in K562 leukemia cells. The compound induced apoptosis in a dose-dependent manner, affecting both early and late apoptotic stages .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary results suggest that it exhibits activity against several bacterial strains, though further studies are needed to quantify this effect and elucidate the underlying mechanisms.

Case Study 1: Antitumor Activity

In a controlled laboratory setting, this compound was administered to mice bearing xenografts of human tumors. The results indicated a significant delay in tumor growth compared to control groups. The study concluded that this compound could serve as a lead structure for developing new anticancer agents .

Case Study 2: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis revealed that modifications at the indazole ring significantly influenced the biological activity of derivatives. Compounds with additional fluorine substitutions showed enhanced potency against FGFRs and improved selectivity towards cancer cell lines .

Q & A

Q. What are the optimal synthetic routes for Methyl 4,6-difluoro-1H-indazole-3-carboxylate, and how can reaction conditions be systematically optimized?

- Methodological Answer : Synthesis of fluorinated indazoles often involves refluxing intermediates with fluorinated reagents. For example, analogous indazole derivatives (e.g., 3-formyl-1H-indole-2-carboxylate) are synthesized via condensation reactions under acidic conditions (acetic acid/sodium acetate) at elevated temperatures (120–140°C) for 3–5 hours . Optimization may include varying stoichiometric ratios (e.g., 1.1 equivalents of fluorinated precursors), solvent polarity (DMF/acetic acid mixtures for recrystallization), and reaction time to improve yield and purity. Monitoring via TLC or HPLC is critical to identify intermediate phases .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : NMR is essential for confirming fluorine substitution patterns, while NMR detects aromatic protons and ester methyl groups.

- IR : Peaks at 1700–1750 cm confirm the carbonyl (C=O) of the ester moiety .

- HPLC-MS : Reversed-phase chromatography (C18 column, acetonitrile/water gradient) coupled with ESI-MS verifies molecular ion peaks and purity (>95%) .

Q. How can researchers assess the pharmacological potential of this compound?

- Methodological Answer : Initial screening involves in vitro assays for kinase inhibition (e.g., tyrosine kinases) or cytotoxicity against cancer cell lines (e.g., MTT assay). Structural analogs like 4,6-bis(4-fluorophenyl)-indazole derivatives exhibit anticancer activity, suggesting similar testing frameworks . Dose-response curves and IC values should be statistically validated using triplicate experiments.

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELX software (e.g., SHELXL for refinement) determines bond angles, fluorine positioning, and hydrogen bonding. For example, SHELX refinement of 4,6-bis(4-fluorophenyl)-indazole derivatives confirmed planar indazole cores and fluorine’s electron-withdrawing effects . Data collection at low temperatures (100 K) minimizes thermal motion artifacts.

Q. How should researchers address contradictions in synthetic yield vs. purity data for fluorinated indazoles?

- Methodological Answer : Contradictions arise from competing side reactions (e.g., defluorination or ester hydrolysis). Statistical tools like Design of Experiments (DoE) can isolate critical factors (e.g., solvent, temperature). For example, sodium metabisulfite in DMF under nitrogen suppresses oxidation byproducts during indazole cyclization . Cross-referencing NMR integrals with HPLC purity data ensures consistency .

Q. What role do fluorine substituents play in the reactivity of this compound?

- Methodological Answer : Fluorine’s electronegativity enhances electrophilic substitution resistance but stabilizes intermediates via resonance. Computational DFT studies (e.g., Gaussian 09) can map electrostatic potentials and predict regioselectivity in further functionalization. Experimentally, fluorinated indazoles show reduced reactivity in nucleophilic aromatic substitution compared to non-fluorinated analogs .

Q. What safety protocols are critical for handling this compound?

- Methodological Answer :

- PPE : Nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts (e.g., acetic acid fumes during synthesis) .

- Waste Disposal : Neutralize acidic waste with sodium bicarbonate before disposal. Fluorinated compounds require segregated hazardous waste streams .

Q. How can computational modeling predict the bioactivity of this compound?

- Methodological Answer : Molecular docking (AutoDock Vina) against target proteins (e.g., COX-2 or EGFR kinases) identifies binding affinities. Pharmacophore modeling (Schrödinger Suite) aligns fluorine atoms with hydrophobic pockets, as seen in active 4-fluorophenyl-indazole derivatives . MD simulations (GROMACS) assess stability of ligand-receptor complexes over 100-ns trajectories.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.